Benzyl 5-formyl-1H-pyrrole-2-carboxylate
Description
Overview of Pyrrole (B145914) Heterocycles and Their Chemical Significance
Pyrroles are a fundamental class of nitrogen-containing heterocyclic compounds, characterized by a five-membered aromatic ring. britannica.com This structural motif is of immense importance in chemistry and biology, as it forms the core of many essential natural products. biolmolchem.comscispace.com The pyrrole ring is a key component in complex macrocycles like the porphyrins found in heme, the oxygen-carrying component of hemoglobin, and chlorophyll, the pigment essential for photosynthesis. britannica.comscispace.com
The significance of the pyrrole scaffold extends into medicinal chemistry, where it is recognized as a "privileged scaffold". scispace.comrsc.org This term reflects its frequent presence in pharmacologically active molecules. rsc.org Numerous drugs incorporate the pyrrole ring system to achieve a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects. scispace.comrsc.orgresearchgate.net Its versatility allows it to be a structural component in blockbuster drugs such as the cholesterol-lowering agent Atorvastatin and the nonsteroidal anti-inflammatory drug Tolmetin. researchgate.netnumberanalytics.com The ability of the pyrrole nucleus to serve as a pharmacophore and to be synthetically modified makes it a subject of continuous interest in drug discovery and materials science. biolmolchem.comnih.gov
The Role of Formyl and Carboxylate Functional Groups in Pyrrole Derivatives
The chemical behavior of a pyrrole ring can be precisely tuned by the addition of functional groups. The formyl group (-CHO) and the carboxylate group (-COOR) are particularly significant substituents. Both are electron-withdrawing groups, which decrease the electron density of the aromatic pyrrole ring. This deactivation influences the ring's susceptibility to electrophilic substitution, a common reaction pathway for pyrroles.
The formyl group, an aldehyde, is a versatile chemical handle. It can readily participate in a variety of chemical transformations, including oxidations to a carboxylic acid, reductions to an alcohol, and numerous condensation reactions to form larger, more complex structures. The carboxylate group, in this case, a benzyl (B1604629) ester, also plays a crucial role. It serves as a protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions during a synthetic sequence. The benzyl group can be selectively removed under specific conditions, typically through hydrogenolysis, to reveal the free carboxylic acid for further modification. The presence of these two groups on the pyrrole ring provides chemists with a powerful platform for building intricate molecular architectures.
Contextualization of Benzyl 5-formyl-1H-pyrrole-2-carboxylate as a Key Intermediate and Research Subject
This compound emerges as a key intermediate precisely because it combines the foundational pyrrole scaffold with the strategic functional groups discussed above. Its structure makes it an ideal precursor in multi-step syntheses. Researchers utilize this compound as a starting material for constructing more complex molecules, particularly in the field of porphyrin chemistry. The formyl group at the 5-position and the carboxylate at the 2-position allow for controlled, stepwise reactions to build the larger macrocyclic systems that are characteristic of porphyrins and related compounds. The specific arrangement of these functional groups facilitates reactions like the MacDonald-type porphyrin synthesis, where diformyldipyrromethanes are condensed with other pyrrole units.
The compound's utility is not limited to porphyrin synthesis. Its reactive aldehyde and protected carboxylate functionalities make it a valuable building block in the synthesis of various targeted therapeutic agents and functional materials where a substituted pyrrole moiety is desired. Its role as a well-defined, stable, and reactive intermediate ensures its continued importance as a subject of academic and industrial research.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C13H11NO3 |
| CAS Number | 16275-30-6 |
| Appearance | Off-white to light yellow powder |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 5-formyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-11-6-7-12(14-11)13(16)17-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHDCJQRTCXNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10775479 | |
| Record name | Benzyl 5-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10775479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183172-57-8 | |
| Record name | Benzyl 5-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10775479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization Pathways of Benzyl 5 Formyl 1h Pyrrole 2 Carboxylate
Transformations of the Formyl Moiety
Oxidative Modifications to Carboxylic Acid Derivatives
The oxidation of the aldehyde group in Benzyl (B1604629) 5-formyl-1H-pyrrole-2-carboxylate to a carboxylic acid represents a fundamental transformation, yielding Benzyl 5-carboxy-1H-pyrrole-2-carboxylate. This conversion is crucial for synthesizing various pyrrole-based compounds. A variety of oxidizing agents can accomplish this, but the Pinnick oxidation, utilizing sodium chlorite (B76162) (NaClO2) under mildly acidic conditions, is particularly effective. wikipedia.orgpsiberg.com This method is favored due to its high tolerance for other sensitive functional groups and its efficacy with electron-rich heterocyclic aldehydes. nih.gov
The reaction mechanism involves the formation of chlorous acid (HClO2) in situ, which then adds to the aldehyde to form a chlorite ester intermediate. wikipedia.org This intermediate subsequently undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl). wikipedia.org To prevent side reactions from the reactive HOCl byproduct, a scavenger such as 2-methyl-2-butene (B146552) is commonly added to the reaction mixture. wikipedia.org While effective, certain substrates like unprotected pyrroles can be sensitive to the reaction conditions. psiberg.com
Table 1: Reagents for Oxidation of Formylpyrroles
| Reagent System | Conditions | Notes |
|---|---|---|
| Sodium Chlorite (NaClO2), NaH2PO4 | Mildly acidic, often with a chlorine scavenger (e.g., 2-methyl-2-butene) | Known as Pinnick oxidation; highly selective for aldehydes. wikipedia.orgnih.gov |
| Potassium Permanganate (KMnO4) | Strong oxidant, basic or acidic conditions | Can be aggressive and may oxidize other parts of the molecule. |
| Tollens' Reagent ([Ag(NH3)2]+) | Mild oxidant, basic conditions | Often used for qualitative tests, but can be used for preparative synthesis. quora.com |
Reductive Conversions to Hydroxymethyl and Alkyl Groups
The formyl group of Benzyl 5-formyl-1H-pyrrole-2-carboxylate can be readily reduced to afford either a hydroxymethyl group or a fully reduced methyl group, providing access to different classes of pyrrole (B145914) derivatives.
Reduction to Hydroxymethyl Group: The conversion of the formyl group to a primary alcohol (hydroxymethyl group) is typically achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH4) is a common and mild reagent for this purpose, selectively reducing aldehydes and ketones without affecting less reactive functional groups like esters. wikipedia.orgmasterorganicchemistry.com The reaction is usually performed in a protic solvent such as methanol (B129727) or ethanol. wikipedia.org The mechanism involves the nucleophilic attack of a hydride ion (H-) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. youtube.com A subsequent workup with water or mild acid protonates the resulting alkoxide to yield the alcohol. masterorganicchemistry.com
Reduction to Alkyl Group: Complete reduction of the formyl group to a methyl group requires more forceful conditions. The Wolff-Kishner reduction is a classic method suitable for this transformation. wikipedia.orgalfa-chemistry.com This reaction involves two main steps: first, the formation of a hydrazone by reacting the aldehyde with hydrazine (B178648) (NH2NH2), followed by deprotonation of the hydrazone under strongly basic conditions (e.g., KOH or potassium tert-butoxide) at high temperatures. wikipedia.orgalfa-chemistry.com The resulting intermediate expels nitrogen gas (N2) to form a carbanion, which is then protonated by the solvent (often a high-boiling alcohol like ethylene (B1197577) glycol) to give the final alkyl product. wikipedia.org A significant advantage of the Wolff-Kishner reduction is its suitability for substrates that are sensitive to acid, such as pyrroles, making it preferable to the Clemmensen reduction. wikipedia.org
Table 2: Conditions for Reductive Transformations
| Desired Product | Reagent(s) | Typical Solvent(s) | Key Features |
|---|---|---|---|
| Benzyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate | Sodium Borohydride (NaBH4) | Methanol, Ethanol | Mild and selective for aldehydes/ketones. wikipedia.orgmasterorganicchemistry.com |
| Benzyl 5-methyl-1H-pyrrole-2-carboxylate | Hydrazine (NH2NH2), KOH or t-BuOK | Ethylene Glycol, DMSO | Wolff-Kishner reduction; suitable for base-stable, acid-sensitive compounds. wikipedia.org |
Condensation Reactions for Diverse Scaffolds
The aldehyde functionality of this compound is a prime site for condensation reactions, allowing for the construction of larger, more complex molecular frameworks by forming new carbon-nitrogen or carbon-carbon bonds.
The carbonyl group of the pyrrole aldehyde readily undergoes condensation with primary amine derivatives like hydroxylamine (B1172632) (NH2OH) and various hydrazines (R-NHNH2) to form imine-type derivatives known as oximes and hydrazones, respectively. nih.govtsijournals.com These reactions are typically carried out under mildly acidic conditions, which catalyze the initial addition of the nucleophile to the carbonyl carbon and the subsequent dehydration to form the C=N double bond.
The formation of hydrazones from formylpyrroles is a well-established synthetic route. nih.govtsijournals.comtsijournals.com These pyrrole hydrazones are stable compounds and serve as versatile intermediates for synthesizing other heterocyclic systems. tsijournals.com For instance, reacting formylpyrroles with hydrazides (like isonicotinic acid hydrazide) in a solvent such as ethanol, sometimes with heating, yields the corresponding hydrazone products. tsijournals.com
The formyl group can participate in base-catalyzed aldol-type condensations with activated methylene (B1212753) compounds, most notably ketones, to form α,β-unsaturated ketones. A prominent example of this is the Claisen-Schmidt condensation, which leads to the formation of chalcones. scispace.comjchemrev.com In this reaction, a formylpyrrole, such as this compound, is treated with an acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. jchemrev.commdpi.comnih.gov
The base deprotonates the α-carbon of the ketone, generating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the formylpyrrole. The resulting aldol (B89426) adduct readily undergoes dehydration to yield the thermodynamically stable conjugated system of the chalcone. scispace.com Pyrrole-based chalcones are of significant interest due to their diverse biological activities. nih.govnih.gov The reaction conditions, such as the choice of base and solvent (often methanol or ethanol), can influence the reaction yield. mdpi.comnih.gov
Table 3: Synthesis of Pyrrole-Based Chalcones via Claisen-Schmidt Condensation
| Aldehyde Reactant | Ketone Reactant | Base Catalyst | Solvent | Product Type |
|---|---|---|---|---|
| This compound | Substituted Acetophenone | NaOH or KOH | Methanol/Ethanol | Pyrrole-based Chalcone. mdpi.comnih.gov |
| 5-(aryl)furfural | 2-acetyl-1-methylpyrrole | NaOH | Methanol | Furan-Pyrrole Chalcone. mdpi.com |
Pyrrole-2-carbaldehydes are known to be involved in the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino compounds (like amino acids) and carbonyl compounds (like reducing sugars). mdpi.comfao.org Pyrrole-2-carbaldehyde derivatives can be formed in vivo and in food processing from the reaction of glucose with amino acids. nih.govnih.gov
The reaction between this compound and an amino acid would proceed via the formation of a Schiff base (an imine). The nucleophilic amino group of the amino acid attacks the electrophilic carbonyl carbon of the aldehyde. saudijournals.com This is followed by dehydration to form the C=N bond of the Schiff base. The reactivity of amino acids in this context can be complex, as they exist as zwitterions at physiological pH, which can reduce the nucleophilicity of the amino group. researchgate.net These Schiff bases and subsequent Maillard reaction products, such as pyrraline, are significant as they can form advanced glycation end-products (AGEs). nih.gov The interaction is not limited to simple Schiff base formation; the intermediates can undergo further complex cyclizations, rearrangements, and polymerizations to form melanoidins, the brown pigments responsible for the color of many cooked foods. mdpi.com
Reactions of the Carboxylate Functionality
The benzyl ester group at the C2 position of the pyrrole ring is a key site for various chemical transformations, including hydrolysis, reduction, and transesterification.
Selective Hydrolysis of Ester Groups
The cleavage of the benzyl ester in this compound to the corresponding carboxylic acid, 5-formyl-1H-pyrrole-2-carboxylic acid, is a synthetically important transformation. sigmaaldrich.combldpharm.comsigmaaldrich.com This deprotection is typically achieved through hydrogenolysis. acsgcipr.orgacsgcipr.org This method involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. acsgcipr.orgacsgcipr.org
Catalytic transfer hydrogenation is a frequently employed alternative to using gaseous hydrogen. acsgcipr.orgacsgcipr.orgmpg.deacs.orgresearchgate.net In this approach, a hydrogen donor molecule, such as formic acid, 1,4-cyclohexadiene, or 2-propanol, transfers hydrogen to the substrate in the presence of the catalyst. acsgcipr.orgacs.orgresearchgate.net This technique is often considered safer and more convenient for laboratory-scale synthesis. acsgcipr.org The reaction is generally efficient, proceeding under mild conditions to yield the carboxylic acid and toluene (B28343) as a byproduct. acsgcipr.orgacsgcipr.org The selection of the catalyst and reaction conditions is crucial to avoid the reduction of other functional groups present in the molecule, such as the formyl group. acsgcipr.org In some cases, additives like ammonia (B1221849) or pyridine (B92270) can be used to selectively inhibit the hydrogenolysis of benzyl ethers while allowing other reductions to proceed, a strategy that can be adapted for benzyl esters. organic-chemistry.org
| Method | Catalyst | Hydrogen Source | Key Features | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | H₂ gas | Commonly used for cleaving benzyl esters. | acsgcipr.orgacsgcipr.org |
| Catalytic Transfer Hydrogenation (CTH) | Palladium on Carbon (Pd/C) or Palladium Black | Formic acid, 1,4-Cyclohexadiene, 2-Propanol | Avoids handling of H₂ gas; generally mild conditions. | acsgcipr.orgmpg.deacs.orgresearchgate.net |
| CTH with Diboron Tetrahydroxide | Amphiphilic Polymer-Supported Nano-Palladium | B₂(OH)₄ | Water-based system, mild conditions. | researchgate.net |
Reductions of Pyrrole Dicarboxylates
The reduction of the functional groups on this compound presents a chemoselectivity challenge. The formyl group can be selectively reduced to a hydroxymethyl group in the presence of the ester. For instance, the reduction of a similar substrate, 2,5-bis[(4'-(methoxy)benzoyl)oxy]benzaldehyde, to the corresponding benzyl alcohol was achieved using sodium borohydride (NaBH₄) in the presence of acetic acid, which prevents undesired rearrangements. nih.gov This suggests that mild reducing agents can target the aldehyde over the benzyl ester.
Conversely, the reduction of the ester functionality is more challenging due to the electron-donating nature of the pyrrole ring, which decreases the electrophilicity of the ester carbonyl. rsc.org Attempts to reduce 2-carboxylate pyrroles with strong reducing agents like diisobutylaluminium hydride (DIBAL-H) are often unsuccessful. rsc.org More specialized methods, such as converting the carboxylate to a thionoester followed by reduction with Raney Nickel, have been developed to access the corresponding 2-formyl pyrroles from 2-carboxylate precursors. rsc.orgresearchgate.net Borane-based reagents are also known for their ability to chemoselectively reduce carboxylic acids in the presence of other functional groups like esters and ketones, which could be relevant for the hydrolyzed product. nih.gov
| Target Functional Group | Reagent(s) | Outcome | Reference |
|---|---|---|---|
| Aldehyde | Sodium Borohydride (NaBH₄) / Acetic Acid | Selective reduction to alcohol, preventing ester reduction. | nih.govyoutube.com |
| Ester (as thionoester) | Raney Nickel | Reduction to formyl group. | rsc.orgresearchgate.net |
| Carboxylic Acid (from hydrolysis) | Borane complexes (e.g., BH₃) | Highly chemoselective reduction to alcohol. | nih.gov |
Transesterification Reactions
Transesterification of the benzyl ester to other esters, such as a methyl ester, can be accomplished. Lipase-catalyzed transesterification has been demonstrated for the conversion of methyl 1H-pyrrole-2-carboxylate with benzyl alcohol to yield benzyl 1H-pyrrole-2-carboxylate. nih.gov This enzymatic method, particularly using Novozym 435, proved effective and suggests that the reverse reaction, converting the benzyl ester to a methyl or ethyl ester using methanol or ethanol, is feasible under similar biocatalytic conditions. nih.gov The efficiency of such reactions can be influenced by the choice of solvent, enzyme, and the molar ratio of the substrates. nih.gov
Reactivity at the Pyrrole Core
The pyrrole ring itself is a site of reactivity, susceptible to electrophilic substitution and modifications at the nitrogen atom.
Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (EAS). vaia.compearson.compearson.com Generally, substitution occurs preferentially at the C2 (or C5) position because the resulting carbocation intermediate is better stabilized by resonance. onlineorganicchemistrytutor.comaklectures.com In this compound, positions C2 and C5 are occupied. The remaining positions, C3 and C4, are available for substitution. However, the presence of two electron-withdrawing groups (formyl and carboxylate) deactivates the ring towards EAS, making these reactions more challenging than on unsubstituted pyrrole.
Despite this deactivation, reactions like Vilsmeier-Haack formylation can introduce a formyl group onto an electron-deficient pyrrole ring, as demonstrated by the formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate, which yielded a mixture of 4- and 5-formylated products. nih.gov This indicates that under appropriate conditions, electrophilic substitution at the C3 or C4 position of this compound could be possible.
N-Alkylation and N-Acylation Strategies
The nitrogen atom of the pyrrole ring can act as a nucleophile, allowing for the introduction of alkyl or acyl groups. N-acylation, for instance with benzoyl chloride, can be achieved regioselectively, often using a base to deprotonate the pyrrole nitrogen. organic-chemistry.org The use of ionic liquids as solvents can promote high regioselectivity for N-substitution. organic-chemistry.org N-acylpyrroles are useful intermediates; for example, they can undergo a base-mediated anionic Fries rearrangement to yield 2-aroylpyrroles. nsf.gov
N-alkylation is also a common modification. It has been shown that replacing the pyrrole N-H with an N-methyl group can significantly impact the biological activity of pyrrole-containing molecules, highlighting the importance of this derivatization pathway. nih.gov One-pot methods combining the synthesis of primary amines via transfer hydrogenation of azides followed by condensation with dicarbonyl compounds have been developed for the synthesis of N-alkylated pyrroles. mpg.de
| Reaction Type | Position | Reagents/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | C3 / C4 | Vilsmeier-Haack (POCl₃, DMF) | Possible despite deactivating groups, may yield regioisomers. | nih.gov |
| N-Acylation | N1 | Acyl chlorides, Base, Ionic Liquids | Regioselective introduction of acyl groups. | organic-chemistry.org |
| N-Alkylation | N1 | Alkyl halides, Base | Introduction of alkyl substituents on the pyrrole nitrogen. | mpg.denih.gov |
Role As a Synthetic Building Block and Key Intermediate
Precursor in the Construction of Complex Heterocyclic Systems
The bifunctional nature of Benzyl (B1604629) 5-formyl-1H-pyrrole-2-carboxylate is particularly well-suited for the synthesis of fused heterocyclic compounds, where both the formyl and carboxylate groups participate in ring-forming reactions.
The synthesis of the pyrrolo[3,4-d]pyridazinone scaffold, a core structure in various pharmacologically active compounds, can be efficiently achieved using pyrrole (B145914) derivatives with adjacent carbonyl functionalities. researchgate.net The general and well-established method involves a cyclocondensation reaction between a pyrrole bearing dicarbonyl groups (or their synthetic equivalents) and a hydrazine (B178648) derivative. researchgate.netnih.gov
In this context, Benzyl 5-formyl-1H-pyrrole-2-carboxylate serves as an ideal starting material. The synthetic strategy involves the reaction of the pyrrole's formyl group at the C5 position and the carboxylate group at the C2 position with hydrazine or a substituted hydrazine. This reaction proceeds via initial formation of a hydrazone with the aldehyde, followed by an intramolecular cyclization and dehydration, where the ester group is attacked by the other nitrogen of the hydrazine to form the fused six-membered pyridazinone ring. This approach provides a direct and efficient route to a variety of substituted pyrrolo[3,4-d]pyridazinones. researchgate.net
Table 1: Key Reactions in Pyrrolo[3,4-d]pyridazinone Synthesis
| Reactant 1 | Reactant 2 | Product Scaffold | Reaction Type |
|---|---|---|---|
| This compound | Hydrazine Hydrate | Pyrrolo[3,4-d]pyridazinone | Cyclocondensation |
The formyl group of this compound is a key handle for the construction of fused thiophene (B33073) rings, leading to the formation of thienopyrrole systems. A prominent method for this transformation is the Gewald aminothiophene synthesis. wikipedia.orgumich.edu This multicomponent reaction involves the condensation of an aldehyde or ketone, elemental sulfur, and a compound containing an activated methylene (B1212753) group, such as a cyanoester. wikipedia.orgorganic-chemistry.org
Starting with this compound, the formyl group can react with a cyanoester (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a base. This reaction sequence assembles a polysubstituted 2-aminothiophene ring fused to the pyrrole core. The resulting thienopyrrole can then be subjected to further synthetic manipulations, such as intramolecular cyclizations or cross-coupling reactions, to build more complex polycyclic structures. nih.govresearchgate.net This modular approach allows for the introduction of various substituents onto the thiophene ring, providing access to diverse libraries of thienopyrrole derivatives. researchgate.net
Applications in Natural Product Synthesis and Analogues
The structural motifs accessible from this compound are present in numerous marine alkaloids and other biologically active natural products. Consequently, this building block has found significant application in the total synthesis of these complex molecules.
The marine alkaloids Polycitone A and Polycitone B are characterized by a 2,5-diaroylpyrrole core. The total synthesis of these natural products has been accomplished starting from pyrrole-2,5-dicarboxylic acid. nih.gov A formal synthesis of these compounds can be envisioned starting from this compound. This would involve a two-step sequence where the formyl group at the C5 position is first oxidized to a carboxylic acid, a standard transformation, to yield a pyrrole-2,5-dicarboxylic acid monoester. This intermediate could then enter the established synthetic route, which involves Friedel-Crafts reactions to introduce the aryl ketone moieties. nih.gov
While many total syntheses of Storniamide A and its analogues utilize de novo pyrrole synthesis strategies, the functionalized pyrrole core of this compound makes it a potential precursor for building analogues of this class of marine alkaloids through functional group interconversion and coupling strategies.
The utility of the 5-formyl-1H-pyrrole-2-carboxylate scaffold is prominently demonstrated in the synthesis of the lamellarin family of marine alkaloids, which exhibit a wide range of biological activities. nih.gov A key strategy in several lamellarin syntheses involves the use of a 5-formylpyrrole-2-carboxylate derivative to regioselectively introduce aryl groups. nih.gov For instance, the synthesis of lamellarin G trimethyl ether utilizes ethyl 4-bromo-5-formylpyrrole-2-carboxylate as a key intermediate. nih.gov This closely related analogue undergoes a sequence of Suzuki cross-coupling reactions to build the complex diarylated pyrrole core characteristic of the lamellarins. nih.govnih.gov The formyl group serves as an activating group and a precursor for further transformations.
Ningalin B is structurally related to the lamellarin alkaloids. nih.gov Although some syntheses of Ningalin B employ de novo ring construction, its structural similarity to the lamellarins suggests that synthetic approaches utilizing pre-functionalized pyrroles like this compound are also viable pathways for accessing this natural product and its analogues.
Table 2: Application in Lamellarin Synthesis
| Pyrrole Intermediate | Key Reaction | Target Alkaloid Class |
|---|---|---|
| Ethyl 4-bromo-5-formylpyrrole-2-carboxylate | Suzuki Cross-Coupling | Lamellarins |
This compound is a derivative of pyrrole-2-carboxylic acid, a common structural unit in a vast array of pyrrole alkaloids. nih.gov Its utility extends to the synthesis of the oroidin (B1234803) class of alkaloids, which are pyrrole-imidazole natural products isolated from marine sponges. amazonaws.comnih.gov The synthesis of oroidin and its analogues often involves the coupling of a functionalized pyrrole-2-carboxylic acid or its activated form (like an acid chloride) with an aminoimidazole moiety. rsc.org The benzyl ester of the title compound can be readily cleaved to the corresponding carboxylic acid, which can then be activated and used in the key amide bond-forming step to construct the core structure of oroidin alkaloids. The formyl group can be retained or modified to create diverse analogues. nih.gov
Building Block for Porphyrinoid and Related Chromophore Architectures
The specific arrangement of reactive groups on this compound makes it an ideal starting material for the synthesis of large, conjugated systems known as chromophores, which are valued for their light-absorbing and emitting properties. Its application is particularly notable in the creation of porphyrinoids and BODIPY dyes.
Role in Porphyrin Assembly
Porphyrins are macrocyclic compounds composed of four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges. This compound serves as a critical precursor for creating the necessary dipyrromethane intermediates required for porphyrin assembly. The formyl group provides a reactive handle for condensation reactions, a key step in building the larger porphyrin framework.
Methodologies have been developed that utilize formyl-substituted dipyrromethanes in acid-catalyzed condensation reactions to produce regioisomerically pure porphyrins. cmu.edu For instance, the condensation of a dipyrromethane-dicarbinol with a dipyrromethane is a fundamental step in forming the porphyrin macrocycle. cmu.edu The formyl group on a pyrrole or dipyrromethane unit, such as that found in this compound, is a precursor to the carbinol needed for these condensations or can react directly in carefully controlled steps to form the methine bridges of the final porphyrin structure. cmu.edu This synthetic strategy is compatible with a wide array of functional groups, enabling the creation of intricately substituted porphyrins for applications in materials science and as biomimetic models. cmu.edunih.gov
Precursor for BODIPY Dye Synthesis
Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent dyes known for their sharp excitation and emission peaks, high quantum yields, and excellent photostability. The synthesis of the BODIPY core relies on the condensation of two pyrrole units, often initiated via a formyl-substituted pyrrole.
This compound is a suitable precursor for this process. The formyl group can undergo acid-catalyzed condensation with an unsubstituted or variously substituted pyrrole to form a dipyrromethane intermediate. Subsequent oxidation to a dipyrromethene, followed by complexation with a boron source, typically boron trifluoride etherate (BF₃·OEt₂), in the presence of a base, yields the BODIPY core. Functionalized 2-arylpyrroles, which can be derived from precursors like this compound, are recognized as promising starting materials for novel BODIPY dyes. mdpi.comresearchgate.net The benzyl ester group can be retained in the final structure or cleaved to allow for further functionalization, providing a route to tune the dye's photophysical properties.
Development of Novel Chemical Entities and Scaffolds
Beyond its role in well-established chromophores, this compound is a foundational element for developing new chemical structures with unique properties and potential applications.
Design and Synthesis of Pyrrole-Containing Macrocycles
The dual reactivity of this compound is instrumental in the design of novel pyrrole-containing macrocycles beyond traditional porphyrins. nih.gov The aldehyde and ester functionalities allow for a variety of coupling and cyclization strategies. For example, the formyl group can be used in condensation or Wittig-type reactions to link pyrrole units together, while the benzyl ester can be deprotected to reveal a carboxylic acid. This acid can then participate in amide or ester bond formation to close a macrocyclic ring. This modular approach enables chemists to construct macrocycles of varying sizes and compositions, incorporating different linker units and functional groups to tailor the scaffold's properties for specific applications, such as ion recognition or catalysis.
Components in Advanced Glycation End Products (AGEs) Research (chemical synthesis perspective)
Advanced Glycation End Products (AGEs) are a complex group of compounds formed through non-enzymatic reactions between reducing sugars and the free amine groups of proteins, lipids, or nucleic acids. nih.govnih.gov These products are implicated in aging and various diseases. From a chemical synthesis perspective, obtaining pure, well-characterized AGEs is crucial for studying their biological effects.
Mechanistic Investigations and Computational Studies on Benzyl 5 Formyl 1h Pyrrole 2 Carboxylate
Elucidation of Reaction Mechanisms
The synthesis and transformation of Benzyl (B1604629) 5-formyl-1H-pyrrole-2-carboxylate and related pyrrole (B145914) derivatives are governed by a variety of reaction mechanisms. Understanding these pathways is crucial for controlling reaction outcomes and designing novel synthetic routes.
Mechanistic Pathways of Vilsmeier–Haack Reactions
The Vilsmeier-Haack reaction is a fundamental method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrroles. ambeed.comwikipedia.org The reaction introduces a formyl (-CHO) group onto the ring, a key structural feature of the title compound. slideshare.net The process begins with the formation of a substituted chloroiminium ion, commonly known as the Vilsmeier reagent, from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com
The mechanism proceeds in two main stages:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic Vilsmeier reagent, a chloromethyliminium salt. chemistrysteps.com
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. slideshare.net Due to the electron-donating nature of the nitrogen atom, this attack preferentially occurs at the α-position (C2 or C5), which is the most electron-rich site. chemistrysteps.com This leads to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the final aryl aldehyde. wikipedia.org
The Vilsmeier reagent is a weaker electrophile compared to the acylium ions used in Friedel-Crafts acylation, which makes the reaction highly suitable for activated systems like pyrroles, anilines, and phenols. chemistrysteps.com
Investigations into Selective Reductions and Regiocontrol
The presence of multiple reducible functional groups (an ester and an aldehyde) on the pyrrole ring of compounds like Benzyl 5-formyl-1H-pyrrole-2-carboxylate necessitates precise control over reduction reactions. Research into the selective mono-reduction of pyrrole dicarboxylates provides significant insights into achieving such regiocontrol.
Studies have shown that pyrrole-2,5-dicarboxylates and pyrrole-2,4-dicarboxylates can be selectively mono-reduced to the corresponding alcohol-ester with high efficiency using diisobutylaluminum hydride (DIBAH). jst.go.jpnih.gov A key factor in this selectivity is the presence of an unprotected N-H group on the pyrrole ring. jst.go.jpjst.go.jp It is proposed that the N-H group's acidity allows for the formation of an aluminum enolate intermediate that involves chelation with the pyrrole nitrogen. This chelation appears to direct the hydride attack preferentially to one of the ester groups. jst.go.jp
Crucially, when the pyrrole nitrogen is protected, for instance with a benzyl group, this selective mono-reduction does not occur. jst.go.jpnih.gov This finding underscores the critical role of the unprotected pyrrole nitrogen in directing the regiochemical outcome of the reduction. This principle is directly applicable to controlling reactions on the this compound framework.
Table 1: Regiocontrol in the Reduction of Pyrrole Dicarboxylates with DIBAH
| Substrate | N-Substitution | Outcome of DIBAH Reduction | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| Pyrrole-2,5-dicarboxylate | Unprotected (N-H) | Selective mono-reduction to mono-alcohol | Chelation involving the N-H proton | jst.go.jp, jst.go.jp |
| Pyrrole-2,4-dicarboxylate | Unprotected (N-H) | Selective mono-reduction to mono-alcohol | Chelation involving the N-H proton | nih.gov |
| N-Benzyl pyrrole-2,5-dicarboxylate | Protected (N-Benzyl) | Non-selective reduction | Absence of N-H prevents chelation control | jst.go.jp, nih.gov |
Intramolecular Reaction Mechanisms
Substituted pyrroles are versatile precursors for the synthesis of more complex fused heterocyclic systems through intramolecular reactions. These reactions can be triggered by various means, including nucleophilic, electrophilic, or radical pathways.
For example, N-alkyne-substituted pyrrole esters can undergo intramolecular cyclization. Depending on the electronic nature of the substituents on the alkyne, nucleophilic attack by a reagent like hydrazine (B178648) can lead to different cyclization products (6-exo-dig or 6-endo-dig). beilstein-journals.org In contrast, electrophilic cyclization initiated by iodine consistently yields the 6-endo-dig product. beilstein-journals.org
Gold-catalyzed intramolecular reactions between a pyrrole ring and a tethered alkyne have also been investigated, revealing complex cascades that can lead to dearomatization of the pyrrole ring and the formation of novel polycyclic structures. acs.orgnih.govacs.org The mechanism involves the gold catalyst activating the alkyne, followed by nucleophilic attack from the pyrrole ring and subsequent rearrangement. nih.gov Furthermore, free-radical intramolecular cyclization of appropriately substituted pyrroles provides an effective route to polyheterocyclic systems that may be inaccessible through other methods like Pd-catalyzed cyclization. doaj.org
Catalytic Cycles in Transition Metal-Mediated Pyrrole Synthesis
Transition metal catalysis offers powerful and atom-economical methods for constructing the pyrrole core. tohoku.ac.jpnih.gov Various metals, including palladium, rhodium, and gold, have been employed, each operating through distinct catalytic cycles.
Palladium Catalysis: Palladium-catalyzed multicomponent reactions can synthesize fully substituted pyrroles from aryl iodides, imines, dipolarophiles, and carbon monoxide. The mechanistic cycle involves Pd-catalyzed carbonylation, reductive elimination to form an aroyl chloride, imine acylation, and the formation of a Münchnone 1,3-dipole, which then undergoes a cycloaddition/retro-cycloaddition sequence. thieme-connect.com Other Pd-catalyzed methods include oxidative cascade reactions of allenes for constructing pyrrole rings. acs.org
Rhodium Catalysis: Rhodium(I) complexes can catalyze the [4+1] cycloaddition of α,β-unsaturated imines with terminal alkynes. The proposed catalytic cycle involves the formation of a rhodium vinylidene complex from the terminal alkyne. Nucleophilic addition of the imine nitrogen to the carbene carbon of this complex initiates a sequence of steps leading to the pyrrole product. thieme-connect.com Rhodium(III) catalysts are also used in oxidative annulations involving C-H bond activation to synthesize complex pyrroles. nih.govelsevierpure.com
Gold Catalysis: Gold catalysts are effective in promoting intramolecular cyclizations of enyne sulfonamides. The cycle is initiated by the gold-catalyzed cyclization of the enyne, followed by shifts and rearrangements to form the pyrrole ring. nih.gov Cooperative catalysis, where a gold catalyst and a cocatalyst work together, can enable novel alkyne/pyrrole coupling reactions that proceed through pyrrole dearomatization. acs.org
Quantum Chemical Calculations and Molecular Modeling
Computational chemistry provides powerful tools for understanding the structural, electronic, and reactive properties of molecules like this compound at an atomic level. nih.gov Techniques such as molecular modeling and quantum chemical calculations offer insights that complement experimental findings. rsc.org
Density Functional Theory (DFT) Applications for Electronic Structure
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of pyrrole derivatives. tandfonline.com For a closely related compound, pyrrole-2-carboxaldehyde, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been employed to explore various molecular properties. tandfonline.com
Such studies can determine the most stable conformation of the molecule. For instance, the cis conformer of pyrrole-2-carboxaldehyde was found to be more stable than the trans form due to the orientation of the N–C–C=O dihedral angle. tandfonline.com DFT is also used to calculate frontier molecular orbital energies (HOMO and LUMO), the energy gap of which is a critical parameter for predicting chemical reactivity and suitability for non-linear optical applications. tandfonline.com
Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to identify specific atomic sites prone to electrophilic or nucleophilic attack. tandfonline.com This allows for a detailed mapping of the molecule's reactivity. Molecular electrostatic potential (MEP) maps, another output of DFT calculations, visually represent the electrophilic and nucleophilic regions of the molecule. tandfonline.com These computational approaches provide a theoretical foundation for understanding the reaction mechanisms and designing new derivatives of this compound.
Table 2: Predicted Reactivity Sites in Pyrrole-2-carboxaldehyde via DFT
| Atom | Predicted Reactivity | Basis of Prediction | Reference |
|---|---|---|---|
| N1, C2, C4 | Nucleophilic Site | Fukui Function (ΔF(r) > 0) | tandfonline.com |
| C3, C5, C7(aldehyde C), O11(aldehyde O) | Electrophilic Site | Fukui Function (ΔF(r) < 0) | tandfonline.com |
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of pyrrole derivatives, including this compound, is critical to understanding their reactivity and interactions. Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the molecule's structural properties. A Potential Energy Surface (PES) scan is a common technique used to identify the most stable conformers. researchgate.net For a related compound, 5-formyl-1H-pyrrole-2-carboxylic acid (FHPC), a PES scan was performed by varying the dihedral angles associated with the rotatable bonds of the carboxyl and formyl groups to predict the most stable, optimized molecular structure. researchgate.net This process reveals the global minimum on the energy landscape, corresponding to the most populated conformation at equilibrium.
The family of 2-acylpyrroles, to which this compound belongs, has been predicted to exist in two stable rotameric forms (syn and anti) based on the orientation of the carbonyl group relative to the pyrrole ring. researchgate.net The tendency to form hydrogen-bonded dimers often stabilizes the syn-conformation. researchgate.net Molecular dynamics simulations can further elucidate the dynamic behavior of these conformers in various environments, providing insight into how the molecule's shape fluctuates over time, which can influence properties like membrane permeability. nih.gov
Studies of Intermolecular and Intramolecular Hydrogen Bonding
The structure of this compound features both a hydrogen bond donor (the pyrrole N-H group) and two potential hydrogen bond acceptors (the carbonyl oxygens of the formyl and carboxylate groups). This arrangement facilitates the formation of significant hydrogen bonds that dictate its supramolecular chemistry.
Intramolecular Hydrogen Bonding: The geometry of 2-acylpyrroles favors the formation of an intramolecular hydrogen bond between the pyrrole N-H proton and the adjacent carbonyl oxygen. researchgate.net However, in molecules with two carbonyl groups like the title compound, competition between the formyl and carboxylate oxygens as the acceptor site can occur. Computational studies on similar molecules can determine the preferred intramolecular interaction and its effect on the planarity and stability of the molecule.
Intermolecular Hydrogen Bonding: A defining characteristic of this class of molecules is the strong tendency to form doubly hydrogen-bonded cyclic dimers through intermolecular N-H···O=C bonds. researchgate.net Crystal structure analyses of related compounds, such as methyl 1H-pyrrole-2-carboxylate, confirm that N-H···O hydrogen bonds are a dominant feature, often creating infinite chains or centrosymmetric dimers. mdpi.com In the solid state, these interactions stabilize the crystal lattice. mdpi.com The flat arrangement of the carbonyl group relative to the pyrrole ring is particularly favorable for creating these centrosymmetric dimers. mdpi.com Studies have also shown that the specific substitution pattern on the pyrrole ring, such as the 2,5-disubstitution in the title compound, can influence the orientation of these bonds and impact physical properties. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry serves as a powerful tool for predicting and interpreting spectroscopic data. For vibrational spectroscopy, theoretical frequencies can be calculated for an optimized molecular structure using DFT methods, such as B3LYP with a cc-pVTZ basis set. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and systematic errors. The assignment of these calculated vibrational modes is typically performed using Potential Energy Distribution (PED) analysis. researchgate.net
For Nuclear Magnetic Resonance (NMR), the prediction of chemical shifts has seen significant advances. Machine learning approaches, particularly Graph Neural Networks (GNNs), have demonstrated high accuracy in predicting both ¹H and ¹³C chemical shifts, sometimes outperforming traditional methods. nih.gov These models can be trained on large databases of experimental data or on data from DFT calculations, and then fine-tuned to achieve a mean absolute error (MAE) as low as 0.08 ppm for ¹H chemical shifts. nih.gov Such predictions are invaluable for confirming structural assignments and for the deconvolution of complex spectra. nih.gov
Analysis of Local Reactivity Descriptors and Frontier Orbitals
Frontier Molecular Orbital (FMO) analysis is a key computational tool for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). researchgate.net The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. researchgate.net
By mapping the electron density isosurface with the electrostatic potential (ESP), one can visualize the charge distribution and identify the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net Furthermore, global reactivity descriptors such as chemical hardness, softness, chemical potential, and the electrophilicity index can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity, which is essential for predicting its behavior in chemical reactions. researchgate.net
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds. uobasrah.edu.iq The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons of the benzyl group would typically appear in the range of δ 7.2-7.4 ppm. rsc.org The two protons on the methylene (B1212753) bridge (CH₂) connecting the benzyl group to the pyrrole nitrogen would likely appear as a singlet around δ 5.5-6.2 ppm. rsc.org The protons on the pyrrole ring itself are expected in the aromatic region, with distinct chemical shifts due to the electronic effects of the substituents. The aldehyde proton (CHO) is highly deshielded and would appear as a singlet far downfield, typically above δ 9.5 ppm. rsc.org
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons of the ester and aldehyde groups are the most deshielded, appearing in the range of δ 160-182 ppm. rsc.org The carbons of the benzyl aromatic ring and the pyrrole ring would be found between δ 117-139 ppm. rsc.org The methylene carbon of the benzyl group is expected around δ 49-52 ppm. rsc.org
Table 1: Representative NMR Data for a Benzyl Formyl Pyrrole Derivative Data for the closely related compound, Methyl 1-benzyl-5-formyl-1H-pyrrole-2-carboxylate. rsc.org
| Nucleus | Chemical Shift (δ ppm) | Description |
| ¹H NMR | 9.72 | Singlet, Aldehyde H |
| 7.27–7.18 | Multiplet, Benzyl Ar-H | |
| 7.04 | Doublet, Benzyl Ar-H | |
| 7.01 | Doublet, Pyrrole H | |
| 6.95 | Doublet, Pyrrole H | |
| 6.11 | Singlet, Benzyl CH₂ | |
| ¹³C NMR | 181.1 | Aldehyde C=O |
| 161.1 | Ester C=O | |
| 138.1, 135.3 | Aromatic/Pyrrole C | |
| 129.5, 128.5 | Benzyl Ar-C | |
| 127.3, 126.5 | Benzyl Ar-C | |
| 122.5, 117.6 | Pyrrole C | |
| 49.3 | Benzyl CH₂ |
Note: This interactive table provides representative data. Actual values for the title compound may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. uobasrah.edu.iq
The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibration of the pyrrole ring. mdpi.com The C-H stretching vibrations for the aromatic (benzyl and pyrrole) and aliphatic (methylene) groups would appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
The most prominent peaks are typically from the carbonyl groups. spectroscopyonline.com The C=O stretch of the aldehyde group is expected around 1660-1700 cm⁻¹. The ester carbonyl (carboxylate) group gives a strong absorption band typically in the range of 1670-1730 cm⁻¹. mdpi.comspectroscopyonline.com The presence of conjugation and hydrogen bonding can shift these frequencies to lower wavenumbers. Other fingerprint region peaks would correspond to C-N and C-O stretching and various bending vibrations.
Table 2: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Pyrrole N-H | Stretch | 3100 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2950 |
| Aldehyde C=O | Stretch | 1660 - 1700 |
| Ester C=O | Stretch | 1670 - 1730 |
| C=C and C-N | Stretch | 1400 - 1600 |
Note: This interactive table provides expected ranges. Specific peak positions can be influenced by the molecular environment and physical state.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Detailed experimental Ultraviolet-Visible (UV-Vis) absorption spectra for this compound are not extensively reported in peer-reviewed scientific literature. However, the application of UV detection in the analysis of this compound has been documented in patent literature. Specifically, in the context of High-Performance Liquid Chromatography (HPLC) analysis, UV detection has been utilized at a wavelength of 215 nm and across a broader range of 200-400 nm. biosynth.com This suggests that the molecule possesses chromophores that absorb in the UV region, which is expected due to the presence of the pyrrole ring, the formyl group, and the benzyl ester functionality, all of which contain π-electron systems.
Mass Spectrometry Techniques (e.g., LC-MS, HR-MS, DART Mass)
High-Resolution Mass Spectrometry (HRMS) has been employed to characterize derivatives and precursors. For example, the related compound (R,S)-Benzyl 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylate, which differs by the reduction of the formyl group to a secondary alcohol, has been analyzed. Its high-resolution mass spectrum showed a calculated mass ([M]⁺) for C₁₄H₁₅NO₃ of 245.1052, with a found value of 245.1055. This demonstrates the utility of HRMS in confirming the elemental composition of similar pyrrole structures.
Furthermore, predicted mass spectrometry data is available for a structural isomer, benzyl 4-formyl-1H-pyrrole-2-carboxylate. These predictions can offer a hypothetical glimpse into the fragmentation of the target molecule.
| Adduct | Predicted m/z |
| [M+H]⁺ | 230.08118 |
| [M+Na]⁺ | 252.06312 |
| [M-H]⁻ | 228.06662 |
| [M+K]⁺ | 268.03706 |
This table displays predicted m/z values for an isomer and should be considered as a theoretical estimation for this compound.
In a typical mass spectrometric analysis of this compound, one would anticipate fragmentation pathways involving the loss of the benzyl group (C₇H₇, 91 Da), cleavage of the ester linkage, and fragmentation of the pyrrole ring itself. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be instrumental in separating the compound from a mixture and obtaining its mass-to-charge ratio, while HR-MS would provide precise mass measurements to confirm its molecular formula.
Application of X-ray Crystallography for Solid-State Structure Determination
A definitive single-crystal X-ray diffraction analysis for this compound has not been reported in the surveyed scientific literature. Therefore, precise experimental data on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, are not available.
However, the crystal structure of a closely related structural isomer, 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, has been determined. In this isomer, the pyrrole and benzyl rings are nearly perpendicular to each other, with a dihedral angle of 87.07(4)°. The solid-state packing of this molecule is influenced by N-H···O and C-H···O hydrogen bonds, as well as C-H···π interactions. While these findings pertain to an isomer, they offer a valuable comparative model for predicting the potential solid-state behavior of this compound. It is plausible that the target molecule would also exhibit a non-planar conformation between the pyrrole and benzyl moieties and engage in various intermolecular interactions, which would dictate its crystal packing. The determination of its crystal structure would be invaluable for understanding its solid-state properties and for computational modeling studies.
Future Research Directions and Perspectives
Development of Highly Efficient and Sustainable Synthetic Routes
The future of synthesizing Benzyl (B1604629) 5-formyl-1H-pyrrole-2-carboxylate will likely focus on greener and more efficient methods. Traditional multi-step syntheses can be resource-intensive, and streamlining the process is a key objective.
One promising approach is the Vilsmeier-Haack formylation of a suitable precursor, Benzyl 1H-pyrrole-2-carboxylate. This reaction is a well-established method for introducing a formyl group onto electron-rich aromatic rings like pyrrole (B145914). organic-chemistry.orgnih.gov Research could focus on optimizing this reaction using milder reagents and more environmentally friendly solvents. The regioselectivity of the formylation is a critical aspect, with studies on similar 1H-pyrrole-2-carboxylates showing that both 4-formyl and 5-formyl derivatives can be obtained. acs.org Future work should aim to develop highly regioselective methods to exclusively yield the desired 5-formyl isomer.
Another avenue for exploration is the oxidation of a 5-methyl precursor , Benzyl 5-methyl-1H-pyrrole-2-carboxylate. This would involve the selective oxidation of the methyl group to an aldehyde. While conceptually straightforward, this transformation requires mild and selective oxidizing agents to avoid over-oxidation or degradation of the pyrrole ring. Research into catalytic oxidation methods using sustainable catalysts would be particularly valuable.
Furthermore, the development of one-pot or tandem reactions that combine pyrrole ring formation with subsequent formylation would represent a significant leap in efficiency. organic-chemistry.org This could involve adapting classical pyrrole syntheses like the Paal-Knorr or Hantzsch reactions to incorporate a formylating agent in a single synthetic operation. rsc.orgpharmaguideline.com
| Synthetic Strategy | Precursor | Key Transformation | Potential for Improvement |
| Vilsmeier-Haack Reaction | Benzyl 1H-pyrrole-2-carboxylate | Electrophilic formylation | Greener reagents, improved regioselectivity |
| Oxidation | Benzyl 5-methyl-1H-pyrrole-2-carboxylate | Selective methyl group oxidation | Development of sustainable catalysts |
| One-Pot Synthesis | Simpler starting materials | Combined ring formation and formylation | Increased atom economy and efficiency |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The aldehyde and carboxylate functional groups on Benzyl 5-formyl-1H-pyrrole-2-carboxylate offer a rich platform for exploring novel chemical transformations. The formyl group is a versatile handle for a variety of reactions, including:
Condensation reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.
Oxidation and reduction: To yield the corresponding carboxylic acid or alcohol, respectively.
Wittig and related olefination reactions: To introduce carbon-carbon double bonds.
Multicomponent reactions: Serving as an aldehyde component in reactions like the Strecker synthesis or Ugi reaction. nih.gov
The interplay between the formyl and carboxylate groups, as well as the pyrrole NH, could lead to novel intramolecular cyclizations, yielding fused heterocyclic systems with potential biological activity. Investigating the reactivity of the pyrrole ring itself, particularly its susceptibility to further electrophilic substitution or metal-catalyzed cross-coupling reactions, will also be a fruitful area of research.
Integration of Advanced Computational Methods for De Novo Design and Reaction Prediction
Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the structure, properties, and reactivity of this compound. researchgate.netresearchgate.net DFT calculations can be employed to:
Predict molecular geometry and electronic properties: Understanding the molecule's conformation, charge distribution, and frontier molecular orbitals (HOMO and LUMO) can help rationalize its reactivity. ijcce.ac.ir
Model reaction mechanisms: Simulating reaction pathways for its synthesis and subsequent transformations can aid in optimizing reaction conditions and predicting the formation of byproducts.
Design novel derivatives: By computationally screening virtual libraries of derivatives with modified substituents, it is possible to identify candidates with desired electronic or steric properties for specific applications.
For instance, DFT studies could be used to predict the regioselectivity of the Vilsmeier-Haack formylation by calculating the relative energies of the intermediates leading to the 4-formyl and 5-formyl products. Similarly, the reactivity of the formyl group towards various nucleophiles can be modeled to predict reaction rates and equilibrium constants.
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Geometry optimization and electronic structure analysis | Prediction of molecular properties and reactivity hotspots |
| Transition State Searching | Reaction mechanism elucidation | Understanding reaction pathways and predicting activation energies |
| Virtual Screening | De novo design of derivatives | Identification of new molecules with tailored properties |
Application of Flow Chemistry and Automated Synthesis for Scalable Production
The transition from laboratory-scale synthesis to industrial production requires robust and scalable methods. Flow chemistry and automated synthesis platforms offer significant advantages in this regard. syrris.comuc.ptcore.ac.uk
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several benefits for the synthesis of this compound, including:
Precise control over reaction parameters: Temperature, pressure, and reaction time can be accurately controlled, leading to improved yields and selectivity.
Enhanced safety: The small reaction volumes minimize the risks associated with handling hazardous reagents or exothermic reactions.
Facilitated scale-up: Production can be increased by simply running the system for a longer duration or by using multiple reactors in parallel. syrris.com
An automated synthesis platform could be developed to perform multi-step syntheses of this compound and its derivatives in a high-throughput manner. researchgate.net This would involve integrating robotic liquid handlers, reactors, and analytical instruments to automate the entire workflow from starting material preparation to final product purification and analysis. Such a system would be invaluable for rapidly generating libraries of compounds for screening in drug discovery or materials science research.
Q & A
Basic: What are the key synthetic strategies for preparing Benzyl 5-formyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound typically involves formylation and carboxylation steps. A common approach is the Paal-Knorr condensation , which constructs the pyrrole ring from diketones or equivalent precursors . For regioselective formylation at the 5-position, Vilsmeier-Haack conditions (using POCl₃ and DMF) are effective, as demonstrated in analogous 2-formylpyrrole syntheses . Reaction optimization (e.g., temperature control at 0–25°C and stoichiometric ratios) is critical to avoid over-formylation or side reactions. Benzyl ester protection of the carboxylate group enhances solubility and stability during purification .
Advanced: How can computational methods like DFT aid in predicting reactivity or electronic properties of this compound?
Answer:
Density Functional Theory (DFT) calculations provide insights into electronic properties, such as Fukui functions and local softness , to predict reactive sites. For example, the formyl group’s electron-withdrawing effect polarizes the pyrrole ring, making the 3-position more nucleophilic. Global reactivity indices (e.g., electronegativity and hardness) derived from DFT can guide the design of electrophilic substitution or cross-coupling reactions . Computational modeling also assists in evaluating steric effects of the benzyl ester group on reaction pathways .
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
- ¹H/¹³C NMR : The formyl proton appears as a singlet near δ 9.8–10.0 ppm, while pyrrole protons resonate between δ 6.5–7.5 ppm. The benzyl ester group shows characteristic peaks at δ 5.2–5.4 (CH₂) and δ 7.3–7.5 (aromatic protons) .
- X-ray Diffraction (XRD) : Crystallography confirms bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the pyrrole and benzyl groups .
- HRMS : High-resolution mass spectrometry validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: What strategies mitigate challenges in regioselective functionalization of the pyrrole ring during synthesis?
Answer:
Regioselectivity is influenced by protecting groups and catalyst design . For example:
- Benzyl ester protection directs formylation to the 5-position by sterically blocking the 2-carboxylate site .
- Lewis acid catalysts (e.g., ZnCl₂) enhance selectivity in electrophilic substitutions by coordinating to the pyrrole nitrogen .
- Microwave-assisted synthesis reduces reaction times, minimizing side products .
Basic: What are the common impurities or byproducts formed during the synthesis, and how are they identified?
Answer:
Common impurities include:
- Over-formylated derivatives (e.g., 3,5-diformylpyrrole), detected via LC-MS or TLC .
- Benzyl ester hydrolysis products , identified by NMR (disappearance of δ 5.2–5.4 peaks) .
- Oxidation byproducts (e.g., carboxylic acids), characterized by IR (broad O-H stretch at ~2500–3500 cm⁻¹) .
Chromatographic purification (SiO₂ or HPLC) and kinetic studies optimize separation .
Advanced: How does the electron-withdrawing effect of the formyl group influence the compound's reactivity in cross-coupling reactions?
Answer:
The formyl group decreases electron density at the pyrrole’s α-positions, making them less reactive toward electrophiles but more amenable to nucleophilic aromatic substitution (e.g., amination). In Suzuki-Miyaura coupling , the benzyl ester enhances stability under basic conditions, while the formyl group’s meta-directing effect guides cross-coupling to specific positions . DFT-derived Fukui functions quantify these electronic effects .
Basic: What are the stability considerations for this compound under different storage conditions?
Answer:
- Temperature : Store at –20°C in amber vials to prevent formyl group oxidation .
- pH : Avoid strong acids/bases to prevent ester hydrolysis (monitored by pH 6–8 buffers) .
- Light : UV exposure degrades the pyrrole ring; use light-resistant containers .
Stability is validated via accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC monitoring .
Advanced: Can X-ray crystallography provide insights into the molecular conformation and intermolecular interactions of this compound?
Answer:
XRD reveals crystal packing motifs , such as π-π stacking between benzyl groups (3.5–4.0 Å spacing) and hydrogen bonds involving the formyl oxygen (e.g., C=O···H-N interactions) . SHELX software refines torsional angles (e.g., pyrrole-benzyl dihedral angle ~15–25°) to correlate structure with solubility and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
